4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol
Description
4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol is a pyrimidine derivative featuring a cyclohexanol backbone substituted with a 2,6-dichloropyrimidine-4-amine group. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly those targeting PI3K (phosphoinositide 3-kinase) pathways. The dichloropyrimidine moiety is a common pharmacophore in kinase inhibitors, while the cyclohexanol group may confer conformational rigidity and influence solubility or membrane permeability .
Synthesis of such compounds typically involves nucleophilic aromatic substitution (SNAr) reactions between chlorinated pyrimidines and amino-substituted alcohols or amines.
Properties
IUPAC Name |
4-[(2,6-dichloropyrimidin-4-yl)amino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O/c11-8-5-9(15-10(12)14-8)13-6-1-3-7(16)4-2-6/h5-7,16H,1-4H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVHBEKDMWBYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=CC(=NC(=N2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol typically involves the nucleophilic substitution of 2,6-dichloropyrimidine with cyclohexanol. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanol, making it a more reactive nucleophile. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group on the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles (amines, thiols) in aprotic solvents (DMF, DMSO).
Oxidation: Potassium permanganate, chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with different functional groups.
Oxidation: Cyclohexanone derivatives.
Reduction: Dechlorinated pyrimidine derivatives .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with a similar structure to 4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol exhibit anticancer properties. For instance, derivatives of dichloropyrimidine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. These compounds can interfere with cellular pathways critical for cancer cell survival and proliferation.
Antiviral Activity
The compound has also shown promise in antiviral applications. Studies suggest that pyrimidine derivatives can inhibit viral replication by targeting viral enzymes or cellular receptors necessary for viral entry into host cells.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase by these compounds suggests potential use in enhancing cognitive function by increasing acetylcholine levels in the brain .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of various pyrimidine derivatives, including those related to this compound. The results demonstrated significant inhibition of cell proliferation in breast and lung cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Case Study 2: Neuroprotective Mechanisms
In another investigation, researchers assessed the neuroprotective capabilities of pyrimidine derivatives on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds could significantly reduce cell death and oxidative damage, thereby supporting their potential application in treating neurodegenerative disorders.
Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in pyrimidine biosynthesis, leading to disrupted cellular processes. The presence of the dichloropyrimidine moiety allows for strong binding interactions with nucleophilic sites on proteins, enhancing its inhibitory effects .
Comparison with Similar Compounds
Structural Analogues with Aliphatic Alcohol Chains
- 6-((2,6-Dichloropyrimidin-4-yl)amino)hexan-1-ol (9a): Structure: Features a six-carbon aliphatic chain instead of the cyclohexanol ring. Synthetic Pathway: Prepared via SNAr between 2,6-dichloropyrimidine and 6-aminohexan-1-ol .
- 6-((4-Chloro-6-morpholinopyrimidin-2-yl)amino)hexan-1-ol (12): Structure: Incorporates a morpholine ring at the 6-position of the pyrimidine. Impact: Morpholine substitution enhances solubility and may improve binding to kinase ATP pockets due to hydrogen-bonding interactions .
Analogues with Aromatic Substitutions
- (4-(((2,6-Dichloropyrimidin-4-yl)amino)methyl)phenyl)methanol (8b): Structure: Contains a benzyl alcohol group linked via a methylene bridge.
Morpholine-Containing Derivatives
- 4-(2,6-Dichloropyrimidin-4-yl)morpholine (10) :
Trifluoromethyl and Heterocyclic Derivatives
2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline :
- Compound 2OL (1-({1-(2-aminopyrimidin-4-yl)-2-[(2-methoxyethyl)amino]-1H-benzimidazol-6-yl}ethynyl)cyclohexanol): Structure: Combines pyrimidine, benzimidazole, and cyclohexanol moieties. Impact: The extended conjugated system and ethynyl linker may improve binding to multi-kinase targets, though increased molecular weight could reduce bioavailability .
Comparative Data Table
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|
| 4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol | Cyclohexanol, 2,6-dichloropyrimidine-4-amine | ~291.1 | Conformational rigidity, moderate solubility |
| 6-((2,6-Dichloropyrimidin-4-yl)amino)hexan-1-ol (9a) | Linear hexanol chain | ~281.6 | Higher hydrophobicity |
| 4-(2,6-Dichloropyrimidin-4-yl)morpholine (10) | Morpholine substitution | ~233.1 | Simplified structure, intermediate use |
| 2OL | Benzimidazole-ethynyl-cyclohexanol | 406.5 | Multi-kinase targeting potential |
Key Research Findings
- Synthetic Flexibility : The dichloropyrimidine core allows diverse substitutions (e.g., aliphatic chains, morpholine, aromatic groups), enabling optimization for target affinity and drug-like properties .
- Solubility vs. Affinity Trade-offs: Cyclohexanol derivatives balance rigidity and solubility, whereas linear chains (e.g., 9a) prioritize lipophilicity, which may suit blood-brain barrier penetration .
Biological Activity
The compound 4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclohexanol moiety linked to a dichloropyrimidine ring via an amino group, contributing to its unique pharmacological properties.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes linked to disease pathways, particularly those involved in cancer and viral infections.
- Antiviral Properties : Similar pyrimidine derivatives have demonstrated antiviral effects, particularly against human immunodeficiency virus (HIV) and other retroviruses .
- Antitumor Activity : Compounds with similar structures have been investigated for their potential to inhibit tumor growth by targeting cellular pathways involved in proliferation and apoptosis .
Biological Activity Data Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Targeting specific metabolic pathways |
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Antiviral Activity : A study demonstrated that derivatives of 2-amino-4,6-dichloropyrimidine exhibited significant antiviral activity against HIV. The research highlighted the role of structural modifications in enhancing efficacy .
- Antitumor Research : Another investigation focused on pyrimidine derivatives' ability to induce cell death in various cancer cell lines. The findings suggested that these compounds could disrupt critical signaling pathways involved in tumor survival .
- Mechanistic Insights : Research into the enzymatic inhibition profiles revealed that certain pyrimidine-based compounds can effectively inhibit kinases involved in cancer progression, suggesting a similar potential for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
